molecular formula C28H27NO4 B3180208 (R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid CAS No. 1354752-72-9

(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid

Cat. No.: B3180208
CAS No.: 1354752-72-9
M. Wt: 441.5 g/mol
InChI Key: MPPGEVRAOIMFQJ-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is a chiral piperidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl substituent at the 3-position of the piperidine ring. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and the Fmoc group’s compatibility with solid-phase peptide synthesis (SPPS) protocols. The Fmoc group enhances UV detectability during purification and is base-labile, allowing selective deprotection under mild conditions (e.g., using piperidine) .

Properties

IUPAC Name

(3R)-3-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-26(31)28(17-20-9-2-1-3-10-20)15-8-16-29(19-28)27(32)33-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h1-7,9-14,25H,8,15-19H2,(H,30,31)/t28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPGEVRAOIMFQJ-MUUNZHRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC5=CC=CC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122066
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354752-72-9
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354752-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-(phenylmethyl)-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid typically involves several steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Fmoc Protection: The Fmoc group is introduced to protect the amine functionality of the piperidine ring. This is typically done using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Piperidine alcohol, piperidine aldehyde

    Substitution: Azido-piperidine, thio-piperidine derivatives

Scientific Research Applications

®-Fmoc-3-benzyl-piperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: The compound is utilized in the study of enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of ®-Fmoc-3-benzyl-piperidine-3-carboxylic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to yield the desired peptide.

Comparison with Similar Compounds

Key Observations:

Protecting Groups :

  • The Fmoc group (as in the target compound) is base-sensitive, enabling orthogonal deprotection strategies, whereas the Boc group (in the 3S,4R analog) requires acidic conditions (e.g., trifluoroacetic acid) .
  • Compounds without protecting groups (e.g., the 6-oxo-piperidine derivative) lack synthetic versatility in multi-step reactions .

Substituent Effects: Benzyl vs.

Synthetic Utility :

  • The target compound’s Fmoc group supports SPPS workflows, whereas Boc-protected analogs are preferred in solution-phase synthesis requiring acid-stable intermediates .
  • Crude yields for Fmoc derivatives (e.g., 68% for a related pyrrolidine compound) are comparable to Boc analogs, though purity varies with substitution patterns .

Biological Activity

(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and applications in drug development and peptide synthesis.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C18_{18}H20_{20}N2_2O2_2
  • CAS Number : 1354752-72-9
  • Molecular Weight : 300.36 g/mol

This compound serves as a protecting group in solid-phase peptide synthesis (SPPS), facilitating the selective modification of amino acids without interference from other functional groups.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The piperidine ring and the carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. This compound has been investigated for its potential roles in:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially through membrane disruption mechanisms similar to those observed in antimicrobial peptides .
  • Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, likely due to their ability to penetrate cellular membranes and interact with intracellular targets .

Antimicrobial Properties

Recent studies have focused on the development of antimicrobial peptides (AMPs) using Fmoc-protected amino acids. These peptides have shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves targeting bacterial membranes, leading to cell lysis without significant hemolytic activity against human red blood cells .

Anticancer Properties

Research has demonstrated that derivatives of this compound can selectively induce apoptosis in cancer cells. A study involving a library of peptides synthesized from this compound revealed enhanced cytotoxicity against cervical and colorectal cancer cells, attributed to their amphipathic nature which facilitates membrane interaction .

Case Studies

  • Antimicrobial Peptide Development :
    • A study synthesized a series of Fmoc-triazine amino acids that were incorporated into AMPs. The resulting peptidomimetics demonstrated significant antibacterial activity, with one compound (BJK-4) showing potent effects against multiple bacterial strains while minimizing toxicity to human cells .
  • Cancer Cell Apoptosis :
    • In a comparative study, peptides derived from this compound were tested against various cancer cell lines. Results indicated that these compounds effectively entered the cells and induced apoptosis through mitochondrial membrane damage, highlighting their potential as therapeutic agents in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerMembrane disruption, Apoptosis
5-Amino-6-methylpicolinonitrileAntimicrobialEnzyme inhibition
N-(ureidoalkyl)-benzyl-piperidinesCCR3 antagonismReceptor blockade

This table summarizes the biological activities and mechanisms of action for compounds related to this compound. Each compound exhibits unique properties that can be leveraged for therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for (R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves multi-step protocols, including Fmoc-protection of the piperidine ring and benzyl-group introduction. For example, palladium-catalyzed cross-coupling or tert-butyl XPhos-mediated reactions under inert atmospheres (40–100°C) are critical for preserving stereochemistry . Reaction optimization, such as using caesium carbonate as a base, minimizes racemization. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric purity (>95%) .

Q. How should researchers purify and characterize this compound to ensure reproducibility?

Methodological Answer: Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile) removes byproducts. Characterization requires:

  • NMR : Confirm Fmoc (δ 7.3–7.8 ppm aromatic protons) and benzyl-group integration (δ 4.3–4.5 ppm CH₂).
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected ~485.2 Da).
  • HPLC Purity : ≥95% by UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Storage : Refrigerate (2–8°C) in sealed, desiccated containers to prevent hydrolysis .
  • Spill Management : Neutralize with dry sand, collect in hazardous waste containers .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH or solvent conditions, and how can degradation pathways be mitigated?

Methodological Answer:

  • pH Sensitivity : The Fmoc group hydrolyzes in basic conditions (pH >9). Use neutral buffers (e.g., PBS) for aqueous solutions.
  • Solvent Compatibility : DMSO or DMF stabilizes the compound during peptide coupling. Avoid prolonged exposure to alcohols, which may esterify the carboxylic acid .
  • Degradation Analysis : Monitor via LC-MS for peaks corresponding to Fmoc-depleted byproducts (e.g., m/z ~265 Da) .

Q. How can researchers resolve contradictions in enantiomeric excess (ee) data between synthetic batches?

Methodological Answer:

  • Root-Cause Analysis : Check chiral auxiliary integrity during benzylation or Fmoc protection.
  • Analytical Validation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients. Compare retention times with (S)-enantiomer standards .
  • Process Adjustments : Optimize reaction temperature (lower temps reduce racemization) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) .

Q. What strategies are effective for minimizing batch-to-batch variability in solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Quality Control : Request peptide content analysis (e.g., amino acid analysis) to standardize coupling efficiency.
  • TFA Removal : Post-cleavage, lyophilize with 0.1% HCl to reduce trifluoroacetate salts that alter solubility .
  • Coupling Optimization : Use HOBt/DIC activation to enhance coupling yields (>90%) and reduce deletion sequences .

Q. How can researchers address discrepancies in cytotoxicity data linked to residual solvents or impurities?

Methodological Answer:

  • Impurity Profiling : Use GC-MS to identify residual solvents (e.g., DMF, ethyl acetate) and set thresholds (<500 ppm).
  • Bioassay Controls : Include solvent-only controls in cytotoxicity assays (e.g., MTT assays) to isolate compound-specific effects .

Q. What methodologies validate the compound’s role in targeting specific biological pathways (e.g., protease inhibition)?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., AMC-labeled peptides) under physiological pH.
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with protease active sites (e.g., caspase-3).
  • Selectivity Screening : Test against off-target enzymes (e.g., cathepsins) to confirm specificity .

Data Contradiction & Reproducibility

Q. How should researchers reconcile conflicting solubility data reported in literature?

Methodological Answer:

  • Standardize Solubility Tests : Use nephelometry (λ = 600 nm) in PBS (pH 7.4) or DMSO.
  • Document Excipients : Note additives (e.g., cyclodextrins) that enhance solubility.
  • Cross-Validate : Compare with structurally analogous Fmoc-piperidine derivatives (e.g., Fmoc-azetidine-3-carboxylic acid) .

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for studies involving this compound?

Methodological Answer: Apply the FINER framework:

  • Feasible : Pilot-scale synthesis (1–5 g) to assess scalability.
  • Novel : Compare novel benzyl-substituted analogs against unsubstituted Fmoc-piperidines.
  • Ethical : Adhere to institutional guidelines for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(R)-Fmoc-3-benzyl-piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.